4-[(E)-3-phenylprop-2-enoxy]benzamide -

4-[(E)-3-phenylprop-2-enoxy]benzamide

Catalog Number: EVT-5028722
CAS Number:
Molecular Formula: C16H15NO2
Molecular Weight: 253.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

    Compound Description: FRC-8653 is a dihydropyridine derivative exhibiting calcium antagonist properties. [] It effectively inhibits calcium influx through voltage-dependent calcium channels, leading to vasodilation. [] Studies demonstrate its slow onset of action and prolonged vasorelaxant effects. []

    Compound Description: FRC-8411, another dihydropyridine derivative, demonstrates potent and long-lasting antihypertensive effects. [] It acts as a calcium channel blocker, primarily targeting vascular smooth muscle, leading to vasodilation and reduced blood pressure. []

    Relevance: Similar to FRC-8653, FRC-8411 shares the 3-phenyl-2-propen-1-yl substituent with 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. [] Despite the structural difference in their core structures (dihydropyridine vs. benzamide), the common substituent emphasizes the potential for investigating dihydropyridine analogs as potential antihypertensive agents with structural elements related to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide.

7-Methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole

    Compound Description: This compound effectively prevents Salmonella biofilm formation without significantly affecting planktonic growth. [] This targeted action makes it a promising candidate for developing anti-biofilm agents. []

    Relevance: This compound and 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide both contain the 3-phenyl-2-propen-1-yl group. [] This structural similarity, despite differences in their core structures (pyrimido[5,4-b]indole vs. benzamide), suggests that variations in the core structure while maintaining this shared moiety could be explored for potentially influencing biological activity.

8-Fluoro-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole

    Compound Description: This compound is an analog of 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole and exhibits promising activity in preventing Salmonella biofilm formation. []

    Relevance: This analog, alongside 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, shares the 3-phenyl-2-propen-1-yl moiety. [] The modification from a methoxy to a fluoro group at the 7-position of the pyrimido[5,4-b]indole core, while retaining the shared moiety, emphasizes the potential for exploring the impact of subtle structural changes on biological activity, which could be relevant to the target compound.

1-[4-(Imidazol-1-yl)phenyl]-3-phenyl-2-propen-1-one

    Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic compounds, including pyridazines, pyrones, and pyridones, with potential biological activities. [, ]

    Relevance: Although structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound shares a similar backbone featuring a 3-phenyl-2-propen-1-one moiety. [, ] This similarity highlights a potential avenue for exploring synthetic modifications of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide to generate structurally diverse compounds, potentially leading to the discovery of novel bioactive molecules.

3-[2-chloro(bromo)phenyl]2-methyl-2-[(prop-2-in-1-yl)oxy]oxiranes

    Compound Description: This group of compounds represents a class of substituted oxiranes synthesized from halogen-substituted benzaldehydes and 3-(1-chloroethoxy)prop-1-yne. [] These compounds serve as valuable intermediates in organic synthesis. []

    Relevance: While not directly containing the 3-phenyl-2-propen-1-yl group present in 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these compounds highlight the use of halogen-substituted phenyl rings and propynyl ethers in synthesis. [] This could inspire exploration of similar modifications in 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide for developing novel analogs.

5-[3-chloro(bromo)phenyl]-2,2,4-trimethyl-4-[(prop-2-in-1-yl)]1,3-dioxolane

    Compound Description: These substituted 1,3-dioxolanes are synthesized from the reaction of 3-[2-chloro(bromo)phenyl]2-methyl-2-[(prop-2-in-1-yl)oxy]oxiranes with acetone, showcasing a synthetic application of the oxirane intermediates. []

    Relevance: These dioxolanes, though structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, demonstrate the use of halogen-substituted phenyl rings and propynyl ethers in constructing cyclic structures. [] This could inform potential synthetic strategies for generating diverse analogs of the target compound.

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives (5a-5r)

    Compound Description: This series of pyrazole-3-carboxamide derivatives was synthesized and evaluated for antiproliferative activity against human breast cancer cell line MCF7. [] Compounds 5a and 5c demonstrated promising cytotoxic activity, inducing cell cycle arrest and apoptosis. []

    Relevance: Though not directly analogous to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these derivatives highlight the use of substituted phenyl rings and heterocyclic moieties in designing molecules with potential anticancer activity. [] This information could provide insights for modifying the target compound to explore its potential anticancer properties.

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

    Compound Description: CHMFL-ABL/KIT-155 is a potent, orally bioavailable dual kinase inhibitor targeting ABL and c-KIT. [] It exhibits strong antiproliferative activity against various cancer cell lines, making it a promising candidate for treating CML and GISTs. []

    Relevance: While structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, CHMFL-ABL/KIT-155 highlights the use of benzamide scaffolds as potent kinase inhibitors. [] This information suggests that exploring 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide and its derivatives for potential kinase inhibitory activity could be of interest.

1,2-bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene

    Compound Description: This compound is a 3,4-dihydroxybenzaldehyde derivative designed as a potential melanogenesis inhibitor. [] Its structure, similar to the commercial fragrance methyl diantilis, suggests potential applications beyond medicinal chemistry. []

    Relevance: Despite lacking a direct structural similarity to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of multiple ether linkages and alkyl substituents to modify a benzaldehyde core. [] This approach might inspire the exploration of diverse analogs of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide with varying functionalities.

R, S-1-(2-methoxyphenyl)-4-[3-(naphtha-1-yl-oxy)-2-hydroxypropyl]-piperazine (naftopidil, NAF)

    Compound Description: Naftopidil is a known antihypertensive drug that acts as an α1-adrenoceptor antagonist. [] It effectively reduces blood pressure by blocking the action of norepinephrine on α1-adrenergic receptors in blood vessels. []

    Relevance: While naftopidil's structure differs from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, it highlights the use of substituted phenyl rings, ether linkages, and piperazine moieties in designing molecules with potential therapeutic benefits. [] This information could inform the design and synthesis of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide derivatives with potential applications in cardiovascular research.

R,S-1-substituted phenyl-4-[3-(naphthal-yl-oxy)-2-hydroxy propyl]-piperazine derivatives

    Compound Description: These compounds, designed based on the active metabolites of naftopidil, exhibit potent vasorelaxant activity in vitro. [] They represent a novel class of α1-adrenoceptor antagonists with potential applications in treating hypertension. []

    Relevance: Although structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these derivatives highlight the significance of substituted phenyl rings, ether linkages, and piperazine moieties in designing molecules with vasorelaxant properties. [] This information could guide the exploration of similar structural motifs in 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide derivatives to assess their potential as therapeutic agents for cardiovascular diseases.

2-(2-((4,6-dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine

    Compound Description: The crystal structure of this chromenopyrimidine derivative has been elucidated. [] The compound's structural features and potential biological activity are yet to be reported in the provided abstract.

    Relevance: Despite the absence of direct structural similarity to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, the presence of a substituted phenyl ring and ether linkages in this chromenopyrimidine derivative highlights common structural motifs used in medicinal chemistry. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

    Compound Description: Imatinib is a well-known tyrosine kinase inhibitor widely used in treating leukemia. [] It specifically targets the BCR-ABL tyrosine kinase, making it effective in treating chronic myeloid leukemia (CML). []

    Relevance: While structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, Imatinib highlights the use of benzamide scaffolds in designing potent and selective kinase inhibitors. [] This information could inspire investigations into the potential kinase inhibitory activity of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide and its analogs.

3-(4'-Y-(1,1'-biphenyl)-4-yl)-N,N-dimethyl-3-(4-X-phenyl)-2-propen-1-amine derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their antimycobacterial activity and cytotoxicity. [, , , ] Some derivatives demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains, while exhibiting varying levels of cytotoxicity. [, , , ]

    Relevance: Although not direct analogs of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these derivatives highlight the potential of incorporating biphenyl and substituted phenyl rings into molecules with antimycobacterial activity. [, , , ] This information could guide the design and synthesis of novel anti-tuberculosis agents with structural elements inspired by 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide.

2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

    Compound Description: The crystal structure of this 1,2,4-triazine derivative has been elucidated, revealing key structural features. [] The compound's potential biological activity has yet to be reported in the provided abstract.

    Relevance: Although this triazine derivative is structurally diverse from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, it showcases the use of substituted phenyl rings and ether linkages in constructing heterocyclic compounds. []

4-(3-Fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide

    Compound Description: This compound is a potent and orally active 5-lipoxygenase inhibitor, demonstrating its potential as an anti-inflammatory agent. []

    Relevance: Despite the structural dissimilarity to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of substituted phenyl rings, ether linkages, and heterocyclic moieties in designing molecules with therapeutic potential. []

4-(((2-(3-(1-(3-(3-cyanophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride monohydrate

    Compound Description: The crystal structure of this complex organic salt has been solved. [] The compound's potential biological activity and synthetic pathway are yet to be reported in the provided abstract.

    Relevance: Despite the absence of direct structural similarity to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, the presence of a substituted phenyl ring and ether linkages in this complex molecule highlights common structural motifs used in medicinal chemistry. []

1-(4-chlorophenyl)-3-dichlorophenyl- and 3-trichlorophenyl-2-(1H-imidazol-1-yl)-2-propen-1-one derivatives

    Compound Description: These derivatives were synthesized and investigated for their antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). []

    Relevance: While not directly structurally related to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these derivatives highlight the importance of halogenated aryl groups and imidazole moieties in designing compounds with potential antimicrobial properties. [] This information could inform the development of novel antimicrobial agents with structural elements inspired by 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide.

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

    Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor capable of inhibiting the drug-resistant T670I gatekeeper mutant. [] It displays strong antiproliferative effects against GISTs cancer cell lines and demonstrates in vivo tumor growth suppression in xenograft models. []

    Relevance: Although structurally diverse from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, CHMFL-KIT-8140 highlights the use of substituted phenyl rings, ether linkages, and heterocyclic moieties in designing molecules with potent kinase inhibitory activity. []

1-(5-tert-butyl-2-aryl-pyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4h-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea derivatives

    Compound Description: This series of compounds represents a class of potent RAF inhibitors with potential applications in treating various cancers and other diseases associated with RAF mutations or MAPK pathway activation. []

    Relevance: Though structurally different from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these RAF inhibitors emphasize the relevance of substituted phenyl rings, ether linkages, and heterocyclic moieties in designing molecules targeting specific kinases. []

(Z)-3-(1,3-benzodioxol-5-yl)-3-chloro-1-[2,4-di(benzyloxy)- 6-hydroxyphenyl]-2-propen-1-one

    Compound Description: The crystal structure of this compound has been determined. [] It highlights the presence of a substituted phenyl ring, ether linkages, and a benzodioxole moiety. []

    Relevance: Although structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound illustrates the use of substituted phenyl rings and ether linkages in building complex molecules. []

3-(4'-bromo[1,1'-biphenyl-4-yl)-3-(4-bromo-phenyl)-N,N-dimethyl-2-propen-1-amine (BBAP)

  • Relevance: Although not a direct analog of 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, BBAP highlights the importance of incorporating biphenyl and halogenated aryl rings into molecules with antimycobacterial activity. []

(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one

    Compound Description: This complex organic compound containing a 1,2,4-triazole ring system has undergone extensive structural analysis using single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational DFT methods. []

    Relevance: Despite the lack of direct structural similarity to 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, the presence of a substituted phenyl ring and ether linkage in this compound highlights common structural motifs found in diverse chemical entities. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H-yl)ethyl)benzamide

    Compound Description: This benzamide derivative exhibits potent inhibitory activity against human class I HDAC isoforms and displays promising anticancer activity in vitro and in vivo. [] It demonstrates favorable pharmacokinetic properties and minimal metabolic differences across species. []

    Relevance: Though structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of a benzamide scaffold in designing molecules with potent HDAC inhibitory activity and anticancer properties. []

4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives (6a-j)

    Compound Description: This series of azetidinone derivatives was synthesized using an efficient ultrasound-assisted method and evaluated for anti-tubercular activity and cytotoxicity. [, ] Several derivatives exhibited promising activity against Mycobacterium tuberculosis without significant cytotoxicity. [, ]

    Relevance: While structurally diverse from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, these azetidinone derivatives highlight the potential of incorporating substituted phenyl rings, ether linkages, and heterocyclic moieties into molecules with anti-tubercular activity. [, ]

3-[1′-chloro-3′-(2″-phenyl-1″,3″-oxasol-5″-one-4″-ylidene)-propen-1′-yl]coumarin

    Compound Description: This compound, containing coumarin and oxazole moieties, exhibits reactivity towards various nucleophiles, including hydrolysis, aminolysis, and hydrazinolysis. []

    Relevance: While structurally distinct from 4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, this compound demonstrates the potential for incorporating halogenated alkenyl linkers and heterocyclic moieties into molecules with potential biological activity. []

2‐Oxy‐substituted 1‐Azolyl‐4‐phenylbutanes

    Compound Description: This series of compounds was designed and synthesized to inhibit heme oxygenases (HO-1 and HO-2). [] Replacing imidazole with 1H-1,2,4-triazole and 1H-tetrazole resulted in potent inhibitors, while other azole substitutions proved detrimental. []

4‐Phenyl‐1‐(1H‐1,2,4‐triazol‐1‐yl)‐2‐butanone

    Compound Description: This 1,2,4-triazole-based inhibitor effectively targets the distal pocket of human heme oxygenase-1 (HO-1), as revealed by X-ray crystallography. []

4-(2-(((6-(trifluoromethyl)pyridin-2-yl)oxy)methyl)phenyl)-1,2-dihydro-3H-pyrazol-3-one

    Compound Description: This compound has been studied for its C–F···π interactions using crystallography and DFT. [] These interactions are important in crystal packing and may influence the compound’s physical and biological properties.

3-(4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one (ACP) Chalcones

    Compound Description: A series of chalcones derived from ACP was synthesized and evaluated for their antimicrobial activity. []

    Compound Description: These compounds, containing a triazolopyridazine moiety, were synthesized and evaluated for their antimicrobial activity. []

N -{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

    Compound Description: This class of benzamide derivatives has been synthesized and their reactions with hydrogen halides and thiocyanate have been studied. [] They exhibit potential for various biological activities, including Insulysin inhibition and CTGF expression inhibition. []

    Compound Description: This naphthol derivative, synthesized using a multi-step approach, emphasizes the feasibility of incorporating naphthalene rings into benzamide scaffolds. []

1-(4-methyl sulfonylphenyl)-3-(1-phenyl-3-aryl-1Hpyrazol-4-yl)-2-propen-1-ones

    Compound Description: This series of chalcones, containing a pyrazole moiety, was synthesized and their antibacterial activities were evaluated. []

2-aryl-3-(3-aryl-3-oxo-propen-1-yl)-indoles

    Compound Description: These indolyl chalcones were efficiently synthesized using microwave irradiation, showcasing a rapid and efficient synthetic method. []

2.4-dioxo- and 4-imino-2-oxo-3-phenyl-5-R-6-R`-thieno[2.3-d]pyrimidines

    Compound Description: These thieno[2.3-d]pyrimidine derivatives were synthesized and investigated for their secretory, anti-inflammatory, and antimicrobial activities. []

    Compound Description: TG100435 is a novel multi-targeted tyrosine kinase inhibitor with good oral bioavailability. [] It is primarily metabolized to its more potent N-oxide metabolite, TG100855, by flavin-containing monooxygenases. []

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl)acetamide

    Compound Description: This compound, containing benzofuran, furan, and pyrazole moieties, was synthesized and evaluated for its herbicidal and fungicidal activities. []

    Compound Description: These compounds, featuring a triazolopyridazine core, were synthesized and evaluated for their antimicrobial activity. [] They demonstrated good to moderate activity against various microorganisms. []

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and it’s Derivatives

    Compound Description: These benzimidazole derivatives were synthesized and demonstrated potent anti-inflammatory activity in the rat paw edema model, exceeding the potency of indomethacin. []

3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide

    Compound Description: This compound is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) with potent anti-inflammatory effects. [] It exhibited promising in vivo efficacy in an LPS-induced acute lung injury mouse model. []

Properties

Product Name

4-[(E)-3-phenylprop-2-enoxy]benzamide

IUPAC Name

4-[(E)-3-phenylprop-2-enoxy]benzamide

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

InChI

InChI=1S/C16H15NO2/c17-16(18)14-8-10-15(11-9-14)19-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2,(H2,17,18)/b7-4+

InChI Key

VZOKHIGLKDOCGC-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)C(=O)N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC=C(C=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.